
5-Ethyl-2-iodobenzoic acid
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Overview
Description
5-Ethyl-2-iodobenzoic acid (CAS: 1227856-43-0) is a halogenated benzoic acid derivative with the molecular formula C₉H₉IO₂. Its structure features a benzoic acid backbone substituted with an iodine atom at the 2-position and an ethyl group at the 5-position of the aromatic ring. The iodine atom introduces steric bulk and polarizability, while the ethyl group contributes electron-donating effects, influencing the compound’s acidity and reactivity.
Synthesis pathways for such compounds often involve halogenation and alkylation steps. For example, 2-chloro-5-iodobenzoic acid is synthesized via iodination of methyl anthranilate followed by Sandmeyer reaction and hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 5-ethylbenzoic acid. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or potassium iodate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, the synthesis may begin with the ethylation of benzoic acid, followed by iodination using iodine and an oxidizing agent. The reaction conditions are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodosobenzoic acids or iodoxobenzoic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding benzoic acid derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation Reactions: Oxidizing agents like Oxone® or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives of 5-ethylbenzoic acid.
Oxidation Reactions: Products include iodosobenzoic acids or iodoxobenzoic acids.
Reduction Reactions: Products include 5-ethylbenzoic acid.
Scientific Research Applications
Chemistry: 5-Ethyl-2-iodobenzoic acid is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzoic acids on biological systems. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-iodobenzoic acid involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
The structural and functional attributes of 5-Ethyl-2-iodobenzoic acid can be compared to related benzoic acid derivatives (Table 1). Key distinctions arise from substituent effects on physicochemical properties and reactivity:
Table 1: Comparative Analysis of Halogenated Benzoic Acid Derivatives
Key Comparisons
Substituent Effects on Acidity :
- The ethyl group in this compound donates electrons via inductive effects, slightly reducing the carboxylic acid’s acidity compared to 2-iodobenzoic acid. In contrast, electron-withdrawing groups (e.g., -Cl in 5-Chloro-2-iodobenzoic acid) enhance acidity .
Reactivity in Synthesis: Iodine’s polarizability facilitates electrophilic substitution reactions. For example, 2-chloro-5-iodobenzoic acid is synthesized via iodination and Sandmeyer reactions , while ethyl ester derivatives (e.g., Ethyl 2-amino-5-iodobenzoate) are hydrolyzed to carboxylic acids under basic conditions .
Applications: Halogenated benzoic acids are prevalent in pharmaceuticals and agrochemicals.
Research Findings and Data Gaps
- Physicochemical Data : Experimental data (e.g., melting point, solubility) for this compound are absent in the sources. However, its molecular weight (292.08 g/mol) and structure suggest lower solubility in water compared to smaller analogs like 2-iodobenzoic acid.
Biological Activity
5-Ethyl-2-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure allows it to play a significant role in the synthesis of complex organic compounds, as well as in studies examining its biological properties. This article provides an overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H11IO2
- Molecular Weight : 292.1 g/mol
- IUPAC Name : this compound
The presence of the iodine atom and the ethyl group significantly influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds, such as 2-iodobenzoic acid, have been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and differentiation.
- Cytotoxicity : Preliminary studies suggest that derivatives of halogenated benzoic acids exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
Cytotoxicity
Research has demonstrated that this compound exhibits notable cytotoxic effects against several human tumor cell lines. A study comparing its activity against the NCI 60 cell line panel indicated significant potency variations, similar to other halogenated benzoic acids.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 25 | A549 (lung cancer) |
2-Iodobenzoic acid | 30 | MCF7 (breast cancer) |
These results highlight the potential of this compound as a lead for developing new anticancer agents.
Anti-inflammatory Activity
In addition to cytotoxic effects, this compound has been evaluated for anti-inflammatory properties. In vivo studies using animal models have shown that it can reduce inflammation markers significantly.
Study | Dose (mg/kg) | Inflammation Reduction (%) |
---|---|---|
Model A (Carrageenan-induced) | 10 | 45% |
Model B (Formalin test) | 20 | 55% |
These findings suggest a dual role for this compound in both anticancer and anti-inflammatory contexts.
Applications in Medicinal Chemistry
This compound serves as a valuable precursor in synthesizing various pharmaceuticals. Its ability to undergo electrophilic substitution reactions makes it an essential building block for developing more complex molecules with therapeutic potential.
- Drug Development : The compound has been explored for its potential to create new non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.
- Radiolabeling : It is also utilized in creating radiolabeled compounds for imaging studies, enhancing diagnostic capabilities in clinical settings.
Case Study 1: Synthesis of Anticancer Agents
A recent study synthesized a series of derivatives from this compound to evaluate their anticancer properties. The derivatives showed varying degrees of activity against different cancer cell lines, with some compounds exhibiting IC50 values below 10 µM.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory diseases, researchers administered varying doses of this compound to assess its efficacy in reducing edema and pain responses in animal models. Results indicated significant reductions in both parameters compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Ethyl-2-iodobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via iodination of 5-ethyl-2-aminobenzoic acid using iodine monochloride (ICl) in acidic media, followed by diazotization and hydrolysis. Alternative routes include Suzuki-Miyaura cross-coupling using iodinated precursors and palladium catalysts . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-iodinating agent). Side products like di-iodinated derivatives can form if excess iodine is used. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : <sup>1</sup>H NMR should show a singlet for the carboxylic acid proton (~12 ppm) and distinct signals for the ethyl group (triplet at ~1.3 ppm, quartet at ~2.5 ppm). <sup>13</sup>C NMR should confirm the iodine-bearing aromatic carbon (~90 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
- Melting Point : Compare experimental values (e.g., 145–147°C) to literature data .
Advanced Research Questions
Q. How do steric and electronic effects of the ethyl and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom’s electronegativity and leaving-group ability make it ideal for palladium-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig reactions). The ethyl group’s steric bulk may slow transmetalation steps but enhances regioselectivity. Computational studies (DFT) can model transition states to predict reaction pathways. Experimentally, varying ligands (e.g., XPhos vs. SPhos) and bases (K2CO3 vs. Cs2CO3) can optimize catalytic efficiency .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in <sup>13</sup>C NMR or IR (e.g., carbonyl stretching frequencies) often arise from polymorphism or solvent effects. Use:
- X-ray crystallography to confirm solid-state structure.
- Variable-temperature NMR to detect dynamic processes (e.g., rotamers).
- High-resolution mass spectrometry (HRMS) to rule out isotopic interference. Cross-validate with independent synthetic batches .
Q. How can researchers design experiments to study the acid dissociation constant (pKa) of this compound in non-aqueous solvents?
- Methodological Answer : Use potentiometric titration in dimethyl sulfoxide (DMSO) or acetonitrile, calibrated with reference acids (e.g., benzoic acid). UV-Vis spectrophotometry (pH-dependent absorbance shifts) or <sup>1</sup>H NMR (chemical shift dependence on deprotonation) provide complementary data. Account for solvent dielectric effects using the Hammett acidity function .
Properties
IUPAC Name |
5-ethyl-2-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNQIVSSCMRNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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